

In-Depth Technical Guide: 4-Chloro-2-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1214093

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This technical guide provides a comprehensive overview of **4-Chloro-2-(trifluoromethyl)aniline**, a key chemical intermediate in pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Molecular Data

4-Chloro-2-(trifluoromethyl)aniline is a substituted aniline with the chemical formula $C_7H_5ClF_3N$. Its molecular structure incorporates a chlorine atom and a trifluoromethyl group on the aniline ring, which impart unique chemical properties crucial for its application in synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **4-Chloro-2-(trifluoromethyl)aniline** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	195.57 g/mol [1] [2] [3]
Molecular Formula	C ₇ H ₅ ClF ₃ N [2] [3]
CAS Number	445-03-4 [1] [2] [3]
Appearance	Liquid [1] [4]
Boiling Point	66-67 °C at 3 mmHg [1]
Density	1.386 g/mL at 25 °C [1]
Refractive Index	n _{20/D} 1.507 [1]

Synthesis and Experimental Protocols

The synthesis of **4-Chloro-2-(trifluoromethyl)aniline** is a multi-step process, typically starting from m-chlorobenzotrifluoride. The general synthetic route involves nitration followed by reduction.

Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

A common method for the synthesis of **4-Chloro-2-(trifluoromethyl)aniline** involves the following key steps:

- Nitration of m-chlorobenzotrifluoride: m-chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.
- Reduction of the nitro group: The intermediate, 5-chloro-2-nitrobenzotrifluoride, is then reduced to the corresponding aniline. This reduction is often carried out using catalytic hydrogenation with a catalyst such as Raney nickel. The resulting product is **4-Chloro-2-(trifluoromethyl)aniline**.

Purification and Analysis

Following synthesis, purification of **4-Chloro-2-(trifluoromethyl)aniline** can be achieved through distillation under reduced pressure. The purity of the compound is typically assessed using gas chromatography (GC).

Spectroscopic techniques are essential for the structural confirmation of the synthesized molecule. Key analytical methods include:

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides a molecular fingerprint of the compound. The FTIR and FT-Raman spectra of **4-chloro-2-(trifluoromethyl)aniline** have been studied to understand its vibrational properties.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by providing information about the hydrogen and carbon atoms in the molecule.
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

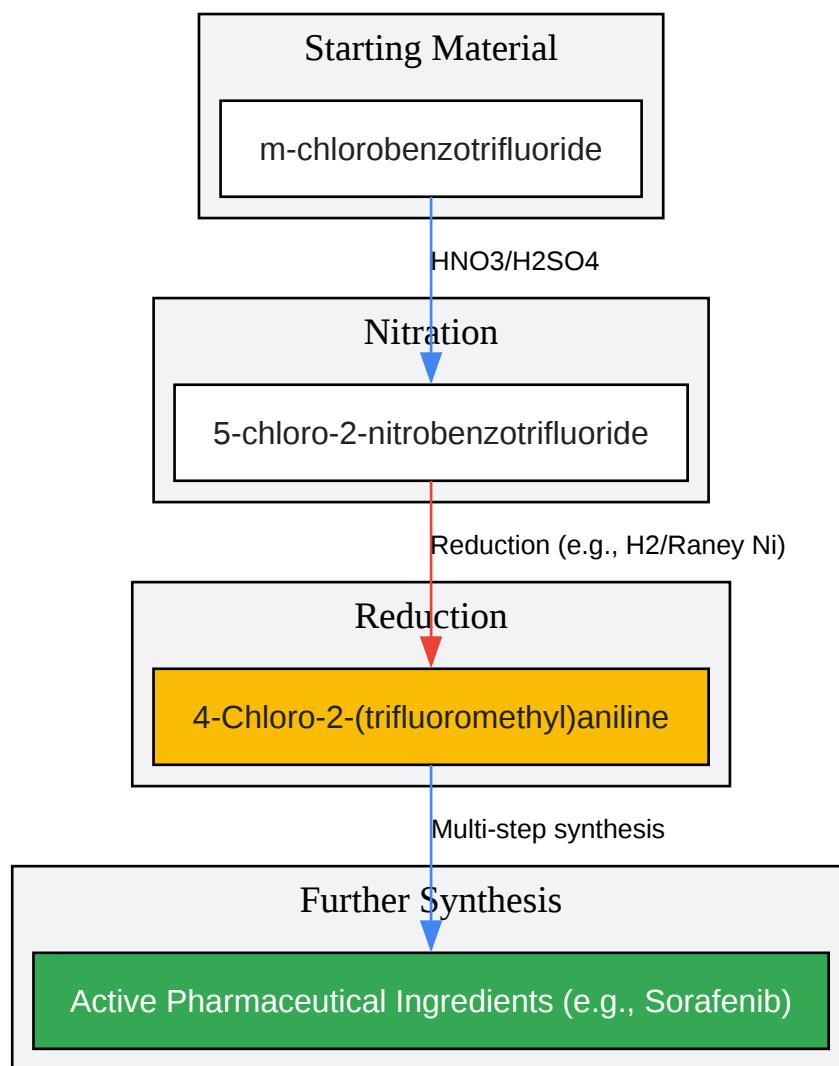
Applications in Drug Development

4-Chloro-2-(trifluoromethyl)aniline is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group is particularly significant in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final drug molecule.

A notable application of this compound is in the synthesis of Sorafenib, a kinase inhibitor drug used for the treatment of certain types of cancer. **4-Chloro-2-(trifluoromethyl)aniline** is a key precursor in the multi-step synthesis of this life-saving medication.^[5] It is also used in the synthesis of other chemical entities, such as 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol. ^{[2][3]}

Logical Workflow: Synthesis of a Key Pharmaceutical Intermediate

The following diagram illustrates the synthetic pathway from a common starting material to a key pharmaceutical intermediate where **4-Chloro-2-(trifluoromethyl)aniline** plays a crucial role.



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Caption: Synthetic pathway from m-chlorobenzotrifluoride to APIs.

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